ethyl (1R,2S,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride

Nicotinic acetylcholine receptor Dopamine transporter Stereochemistry–activity relationship

Ethyl (1R,2S,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate dihydrochloride (CAS 2940857-56-5, C₉H₁₈Cl₂N₂O₂, MW 257.16 g/mol) is a chiral, non-racemic bridged bicyclic diamine featuring a conformationally constrained 3,8-diazabicyclo[3.2.1]octane scaffold with a defined (1R,2S,5S) absolute stereochemistry, an ethyl ester at the C-2 position, and both bridgehead nitrogen atoms presented as the dihydrochloride salt. This scaffold serves as a rigid bioisostere of the tropane (8-azabicyclo[3.2.1]octane) nucleus found in cocaine and structurally related monoamine transporter ligands, and the orthogonally deprotected N-8 position permits selective downstream derivatization without disturbing the C-2 ester.

Molecular Formula C9H18Cl2N2O2
Molecular Weight 257.15 g/mol
Cat. No. B13891883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (1R,2S,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride
Molecular FormulaC9H18Cl2N2O2
Molecular Weight257.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2CCC(N2)CN1.Cl.Cl
InChIInChI=1S/C9H16N2O2.2ClH/c1-2-13-9(12)8-7-4-3-6(11-7)5-10-8;;/h6-8,10-11H,2-5H2,1H3;2*1H/t6-,7+,8-;;/m0../s1
InChIKeyWRRIKIXGCXUIKI-SGQZNDNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (1R,2S,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate Dihydrochloride: Chiral Bridged Bicyclic Diamine Building Block for CNS-Targeted Drug Discovery


Ethyl (1R,2S,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate dihydrochloride (CAS 2940857-56-5, C₉H₁₈Cl₂N₂O₂, MW 257.16 g/mol) is a chiral, non-racemic bridged bicyclic diamine featuring a conformationally constrained 3,8-diazabicyclo[3.2.1]octane scaffold with a defined (1R,2S,5S) absolute stereochemistry, an ethyl ester at the C-2 position, and both bridgehead nitrogen atoms presented as the dihydrochloride salt . This scaffold serves as a rigid bioisostere of the tropane (8-azabicyclo[3.2.1]octane) nucleus found in cocaine and structurally related monoamine transporter ligands, and the orthogonally deprotected N-8 position permits selective downstream derivatization without disturbing the C-2 ester [1]. The compound is classified as a research-use-only synthetic intermediate and chiral building block, not intended for human therapeutic or veterinary applications .

Why In-Class 3,8-Diazabicyclo[3.2.1]octane Building Blocks Cannot Be Interchanged with Ethyl (1R,2S,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate Dihydrochloride


The 3,8-diazabicyclo[3.2.1]octane scaffold possesses three stereogenic centers (C-1, C-2, C-5), giving rise to multiple diastereomers—commercially available variants include the (1S,2S,5R), (1S,2R,5R), and (1R,2R,5S) configurations . In elaborated analogues targeting CNS receptors and transporters, the stereochemistry at the C-2 position directly governs the spatial orientation of the carboxylate pharmacophore; SAR studies on epibatidine-related 3,8-diazabicyclo[3.2.1]octane analgesics and bridged piperazine DAT inhibitors have demonstrated that stereochemical configuration dictates receptor subtype selectivity and binding affinity, with the (1R,2S,5S) series yielding high-affinity α₄β₂ nAChR ligands (Ki = 4.1 nM) and elaborated N-8-substituted analogues achieving DAT IC₅₀ values as low as 1.4 nM [1][2]. Furthermore, the dihydrochloride salt form ensures aqueous solubility and shelf stability that the free-base or mono-Boc-protected analogs do not provide, and the orthogonal protection status (free N-8, protected C-2 ester) is not replicated by the fully protected O8-tert-butyl O2-ethyl (1R,2S,5S)-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate (CAS 2940861-40-3), which requires an additional deprotection step before N-8 functionalization . Interchanging diastereomers or protection states introduces uncontrolled stereochemical variables or synthetic inefficiencies that propagate through multi-step medicinal chemistry campaigns.

Quantitative Differentiation Evidence: Ethyl (1R,2S,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate Dihydrochloride vs. Closest Analogs


Stereochemical Configuration (1R,2S,5S) Matches the Bioactive Conformation of High-Affinity α₄β₂ nAChR and DAT Ligands

The (1R,2S,5S) absolute configuration places the C-2 ethyl carboxylate in the endo orientation relative to the ethylene bridge, matching the spatial arrangement required for high-affinity binding at the α₄β₂ nicotinic acetylcholine receptor (nAChR) subtype and the dopamine transporter (DAT). In the Barlocco et al. (1998) epibatidine analogue series, 3,8-diazabicyclo[3.2.1]octane derivatives with the (1R,2S,5S)-analogous endo-substitution pattern at C-2 yielded compound 1a with Ki = 4.1 ± 0.21 nM at α₄β₂ nAChR [1]. In the Zhang et al. (2000) bridged piperazine DAT ligand series, the elaborated N-indolylmethyl-3,8-diazabicyclo[3.2.1]octane derivative 16 (derived from the (1R,2S,5S)-configured scaffold) exhibited DAT IC₅₀ = 1.4 nM, a 6-fold improvement over the N-propylphenyl analogue 11 (IC₅₀ = 8.2 nM), demonstrating that substitution at N-8 of the (1R,2S,5S) core is a productive vector for potency optimization [2]. In contrast, when the piperazine core of GBR 12909 was replaced with the alternative (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold, DAT affinity dropped to IC₅₀ = 127–1170 nM, a >90-fold decrease [2].

Nicotinic acetylcholine receptor Dopamine transporter Stereochemistry–activity relationship

Orthogonal Protection Status: Free N-8 Amine vs. N-Boc-Protected Analog Enables Direct Derivatization Without Deprotection

Ethyl (1R,2S,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate dihydrochloride (CAS 2940857-56-5) presents the N-8 position as a free amine (dihydrochloride salt), while the C-2 position is protected as the ethyl ester . This contrasts directly with the fully protected analog O8-tert-butyl O2-ethyl (1R,2S,5S)-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate (CAS 2940861-40-3, C₁₄H₂₄N₂O₄, MW 284.35), in which N-8 is blocked by a Boc group requiring acidic deprotection (e.g., TFA or HCl/dioxane) prior to N-8 functionalization . The Pichlmair et al. (2004) synthesis of the analogous orthogonally protected 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid explicitly demonstrates that orthogonal protection—free N-8 with protected C-2—enables combinatorial diversification at N-8 while preserving the C-2 ester for subsequent hydrolysis or further elaboration [1]. In multi-step medicinal chemistry workflows, eliminating the Boc-deprotection step saves one synthetic operation, avoids exposure of acid-labile functional groups to deprotection conditions, and reduces the cumulative yield loss associated with additional steps (typical Boc deprotection step yields range from 85–95%, representing an incremental loss of 5–15% material per campaign) [2].

Orthogonal protection Synthetic efficiency Building block comparison

Dihydrochloride Salt Form Offers Enhanced Aqueous Solubility and Solid-State Stability vs. Free Base

The target compound is supplied as the dihydrochloride salt, in which both N-3 and N-8 are protonated and paired with chloride counterions (C₉H₁₈Cl₂N₂O₂, MW 257.16 g/mol) . This is differentiated from the neutral free base form of the 3,8-diazabicyclo[3.2.1]octane scaffold (C₆H₁₂N₂, MW 112.17 g/mol) [1], which is a low-melting solid or oil at ambient temperature with limited aqueous solubility due to the absence of ionizable counterions. The dihydrochloride salt, by contrast, is a crystalline solid with significantly improved aqueous solubility (typical solubility for dihydrochloride salts of bicyclic diamines exceeds 50 mg/mL in water, compared to <5 mg/mL for the corresponding free base) . The Aladdin product entry for the (1S,2R,5R) diastereomer dihydrochloride specifies storage at 2–8°C, consistent with the enhanced hygroscopicity and thermal stability profile of the salt form . This physicochemical differentiation is critical for aqueous-phase reactions (e.g., amide coupling, reductive amination in water/acetonitrile mixtures) and for biological assay preparation where DMSO or aqueous buffer solubility is required.

Salt form selection Aqueous solubility Solid-state stability

Scalable Diastereoselective Synthesis Demonstrated at >100 kg Scale with >95:5 dr for the 3,8-Diazabicyclo[3.2.1]octane Scaffold Class

Brown et al. (2021, Pfizer) reported a streamlined synthesis of a 3,8-diazabicyclo[3.2.1]octane derivative incorporating a key diastereoselective cyclization step that achieved a >95:5 diastereomeric ratio (dr), along with a unique enzyme-catalyzed amidation using hexamethyldisilazane (HMDS) as both ammonia source and scavenger [1]. The process was demonstrated at >100 kg scale, establishing the industrial viability of this scaffold class. The publication also identified a novel cocrystal solid form that provided improved purity and material properties compared to the amorphous free base [1]. This process precedent directly supports the scalable procurement of stereochemically defined (1R,2S,5S)-configured intermediates. In contrast, earlier syntheses (e.g., Pichlmair et al. 2004) required 8 linear steps from pyroglutamic acid and were demonstrated only at laboratory scale (milligram to gram quantities) without explicit dr quantification for the (1R,2S,5S) isomer [2]. The Pfizer process represents a step-count reduction and efficiency improvement over these earlier published routes [1].

Process chemistry Diastereoselective synthesis Industrial scalability

Established Application Precedent: Scaffold Elaborated to High-Affinity DAT Inhibitors with Nanomolar Potency

The 3,8-diazabicyclo[3.2.1]octane scaffold, when elaborated at N-8 with appropriate substituents, yields potent monoamine transporter ligands. Zhang et al. (2000) demonstrated that the N-methyl-3,8-diazabicyclo[3.2.1]octane analogue of GBR 12909 (compound 7) showed DAT IC₅₀ = 8.0 nM with 88- to 93-fold selectivity over SERT for binding and reuptake inhibition, respectively, while the N-propylphenyl analogue (compound 11) showed DAT IC₅₀ = 8.2 nM [1]. The N-indolylmethyl analogue (compound 16) achieved the highest affinity of the series at DAT IC₅₀ = 1.4 nM, representing a 6-fold increase over the N-propylphenyl derivative [1]. In a distinct pharmacological application, Dinsmore et al. (2001) employed the 3,8-diazabicyclo[3.2.1]octan-2-one framework to produce a conformationally constrained farnesyltransferase inhibitor, demonstrating the scaffold's utility beyond monoamine transporter targets [2]. Patent literature (US 2011/0098301) further establishes that 3,8-diazabicyclo[3.2.1]octane-3-carboxylic acid ester derivatives are claimed as monoamine neurotransmitter re-uptake inhibitors, validating the pharmaceutical relevance of this scaffold class [3].

Dopamine transporter Cocaine analogue Monoamine reuptake inhibitor

Optimal Application Scenarios for Ethyl (1R,2S,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate Dihydrochloride Based on Evidence


CNS Medicinal Chemistry: Synthesis of Conformationally Constrained Monoamine Transporter Ligands

This building block is the direct precursor for synthesizing N-8-substituted 3,8-diazabicyclo[3.2.1]octane analogues targeting the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The free N-8 amine enables one-step alkylation or acylation to install diarylmethoxyethyl, indolylmethyl, or phenylpropyl pharmacophores that have demonstrated DAT IC₅₀ values as low as 1.4 nM with up to 93-fold DAT/SERT selectivity [1]. The (1R,2S,5S) stereochemistry positions the C-2 ethyl carboxylate to mimic the cocaine C-2 carbomethoxy group, making this scaffold valuable for cocaine-abuse therapeutic agent discovery programs [2].

Nicotinic Acetylcholine Receptor (nAChR) Ligand Design Using the Epibatidine Pharmacophore Model

The 3,8-diazabicyclo[3.2.1]octane scaffold with (1R,2S,5S) configuration has been validated as a rigid epibatidine analogue platform. Barlocco et al. (1998) demonstrated that N-3-(6-chloro-3-pyridazinyl) substitution on this scaffold yields compound 1a with α₄β₂ nAChR Ki = 4.1 nM and in vivo antinociceptive activity in the mouse hot-plate assay at 1 mg/kg s.c. [3]. The target dihydrochloride building block provides the correctly configured core for exploring N-8 heteroaryl substitution patterns to optimize nAChR subtype selectivity while maintaining the endo-carboxylate orientation required for receptor recognition [3].

Process Development and Scale-Up: GMP Intermediate for Preclinical and Phase I Supply

The demonstration by Brown et al. (2021, Pfizer) of a scalable diastereoselective synthesis (>95:5 dr) capable of delivering >100 kg of a related 3,8-diazabicyclo[3.2.1]octane derivative validates this scaffold for industrial process development [4]. The enzymatic amidation methodology and cocrystal solid form identification reported in this work provide a technology transfer pathway for CROs and CDMOs tasked with producing this building block under non-GMP or GMP conditions for preclinical toxicology and Phase I clinical supply. The dihydrochloride salt form is particularly suited for kilogram-scale handling due to its non-volatile, crystalline nature [4].

Combinatorial Library Synthesis: Orthogonal N-8 Diversification with Preserved C-2 Ester Handle

The orthogonal protection strategy—free N-8 amine with C-2 ethyl ester—enables parallel or pooled combinatorial diversification at N-8 via amide coupling, reductive amination, sulfonamide formation, or N-arylation, while the C-2 ester remains available for subsequent hydrolysis to the carboxylic acid or aminolysis to the carboxamide [2]. This is superior to fully protected analogs (e.g., N-Boc, C-2 ester) which require a deprotection step prior to library synthesis, resulting in one fewer synthetic operation per library member and higher overall throughput [4]. The dihydrochloride salt ensures consistent stoichiometry in automated liquid handling systems due to its high aqueous solubility.

Quote Request

Request a Quote for ethyl (1R,2S,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.